molecular formula C16H23N5O4 B2467925 2,6-Bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878411-22-4

2,6-Bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2467925
CAS RN: 878411-22-4
M. Wt: 349.391
InChI Key: MZMOSHXSSQRQRS-UHFFFAOYSA-N
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Description

2,6-Bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione, also known as AG-490, is a synthetic chemical compound that has been extensively studied for its potential therapeutic applications. AG-490 is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-inflammatory, anti-cancer, and immunomodulatory effects.

Scientific Research Applications

Electrochemical Applications

Electrochemical reduction of imidazolium cations has been shown to produce nucleophilic carbenes, which are useful in various synthetic applications. For instance, the electrochemical reduction of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride results in the formation of 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, demonstrating compatibility with ionic liquids for potential use in green chemistry and catalysis (Gorodetsky et al., 2004).

Medicinal Chemistry

Imidazole derivatives have been synthesized and evaluated for their antibacterial and antitumor properties. Silver(I) acetate complexes derived from imidazole have shown promising in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as cytotoxicity against human renal and breast cancer cell lines (Hackenberg et al., 2013).

Materials Science

Imidazole intermediates have been utilized in the synthesis of functional cyclic carbonates, which are of interest in biomedical applications due to their low cytotoxicity on human dermal fibroblasts. This highlights the potential of imidazole derivatives in creating polymers for biomedical applications (Olsson et al., 2014).

Corrosion Inhibition

Imidazole derivatives have also been explored for their corrosion inhibition efficacy. For example, certain imidazole derivatives have shown up to 96% efficiency in inhibiting corrosion on mild steel in acidic solutions, indicating their potential application in materials protection (Prashanth et al., 2021).

properties

IUPAC Name

2,6-bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4/c1-10-11(2)21-12-13(17-15(21)19(10)6-8-24-4)18(3)16(23)20(14(12)22)7-9-25-5/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMOSHXSSQRQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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